molecular formula C14H19N3O B2879971 5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine CAS No. 1856092-23-3

5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine

Cat. No.: B2879971
CAS No.: 1856092-23-3
M. Wt: 245.326
InChI Key: CYCHTKOIJUTVHO-UHFFFAOYSA-N
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Description

5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine is an organic compound with the molecular formula C14H19N3O It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine typically involves the reaction of 2,5-dimethylphenol with an appropriate alkylating agent to form the 2,5-dimethylphenoxy group. This intermediate is then reacted with a pyrazole derivative under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine is unique due to its specific structural features and the presence of the pyrazole ring.

Properties

IUPAC Name

5-[(2,5-dimethylphenoxy)methyl]-1-ethylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-4-17-12(8-14(15)16-17)9-18-13-7-10(2)5-6-11(13)3/h5-8H,4,9H2,1-3H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCHTKOIJUTVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)COC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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